4-[(2-Methylbenzyl)oxy]benzoyl chloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylbenzyl)oxy]benzoyl chloride typically involves the reaction of 4-hydroxybenzoyl chloride with 2-methylbenzyl chloride in the presence of a base such as pyridine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the benzoyl chloride group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylbenzyl)oxy]benzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The benzoyl chloride group can be substituted by nucleophiles such as amines or alcohols to form amides or esters, respectively.
Hydrolysis: In the presence of water, the benzoyl chloride group can hydrolyze to form the corresponding benzoic acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions with this compound.
Major Products
Amides: Formed when reacted with amines.
Esters: Formed when reacted with alcohols.
Benzoic Acid: Formed through hydrolysis.
Scientific Research Applications
4-[(2-Methylbenzyl)oxy]benzoyl chloride is used in various scientific research applications, including:
Proteomics: As a reagent for modifying proteins to study their structure and function.
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Potentially used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of 4-[(2-Methylbenzyl)oxy]benzoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form covalent bonds, making it useful for modifying biomolecules such as proteins and peptides . The molecular targets are typically nucleophilic sites on these biomolecules, such as amino or hydroxyl groups .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzyl chloride: Similar in structure but with a methoxy group instead of a methylbenzyl group.
Benzoyl chloride: Lacks the 2-methylbenzyl group, making it less selective in certain reactions.
Uniqueness
4-[(2-Methylbenzyl)oxy]benzoyl chloride is unique due to its specific reactivity profile, which is influenced by the presence of the 2-methylbenzyl group. This group can provide steric hindrance and electronic effects that make the compound more selective in certain reactions compared to its analogs .
Properties
IUPAC Name |
4-[(2-methylphenyl)methoxy]benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClO2/c1-11-4-2-3-5-13(11)10-18-14-8-6-12(7-9-14)15(16)17/h2-9H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHBRXKBKOSTJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=CC=C(C=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001247293 | |
Record name | Benzoyl chloride, 4-[(2-methylphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160250-58-7 | |
Record name | Benzoyl chloride, 4-[(2-methylphenyl)methoxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1160250-58-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoyl chloride, 4-[(2-methylphenyl)methoxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001247293 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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